线粒体酸 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

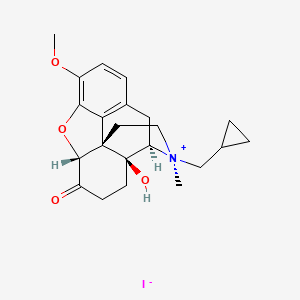

Mitochonic Acid 5 (MA-5) is a derivative of the plant hormone indole-3-acetic acid . It has been found to bind to mitochondria and ameliorate renal tubular and cardiac myocyte damage . MA-5 modulates mitochondrial ATP synthesis and reduces mitochondrial apoptosis via upregulation of mitophagy . It regulates mitophagy via Bnip3 through the MAPK-ERK-Yap signaling pathway .

Synthesis Analysis

The specific synthesis process of MA-5 is not detailed in the available resources. However, it is known that MA-5 is a derivative of the plant hormone indole-3-acetic acid .

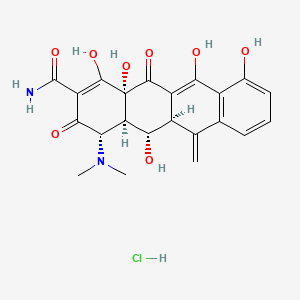

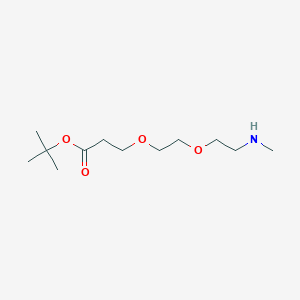

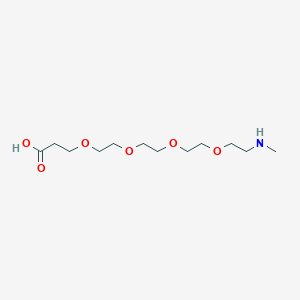

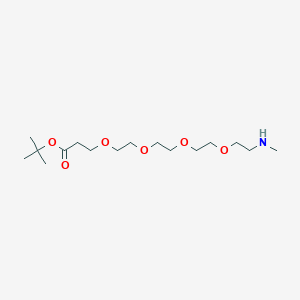

Molecular Structure Analysis

The molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .

Chemical Reactions Analysis

The specific chemical reactions involving MA-5 are not detailed in the available resources. However, it is known that MA-5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of MA-5 are not detailed in the available resources. However, it is known that the molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .

科学研究应用

增强线粒体 ATP 产生

MA-5 是一种有效的线粒体 ATP 产生增强剂 {svg_1}. 它显著提高了 Hep3B 人肝癌细胞的细胞 ATP 水平 {svg_2}. 这表明 MA-5 可用于与能量代谢和细胞生物能量学相关的研究。

线粒体疾病的治疗

MA-5 改善了患有线粒体疾病的成纤维细胞的存活率 {svg_3} {svg_4}. 它恢复了患有线粒体疾病的成纤维细胞,并延长了疾病模型“线粒体小鼠”的寿命 {svg_5}. 这表明它在治疗线粒体疾病方面具有潜在的应用。

3. 线粒体内膜组织系统 (MINOS) 的调节 MA-5 与线粒体蛋白相互作用并调节哺乳动物培养细胞中的 MINOS {svg_6}. 这表明 MA-5 可用于与线粒体结构和功能相关的研究。

4. 杜氏肌营养不良症 (DMD) 的治疗 MA-5 被发现可以改善秀丽隐杆线虫的 DMD 模型 {svg_7}. 它减轻了 DMD 模型的运动下降、肌肉张力、线粒体碎片化和 Ca 2+ 积累等症状 {svg_8}. 这表明它在治疗 DMD 方面具有潜在的应用。

帕金森病 (PD) 的治疗

MA-5 被发现可以抑制 PD 模型中观察到的鱼藤酮诱导的多巴胺能头部 (CEP) 神经元变性 {svg_9}. 这表明 MA-5 可用于神经退行性疾病,尤其是 PD 的研究。

抗衰老剂

MA-5 被发现可以减轻与线粒体 Ca2+ 过载相关的秀丽隐杆线虫的年龄相关运动能力下降、肌肉线粒体丢失和多巴胺能神经元变性。 elegans {svg_10}. 这表明 MA-5 可能作为一种抗衰老剂对抗后生动物中各种神经肌肉功能障碍 {svg_11}.

作用机制

Target of Action

Mitochonic Acid 5 primarily targets mitochondria in cells . It plays a crucial role in maintaining mitochondrial function, which is central to many biological processes, including energy production and cellular homeostasis . Mitochonic Acid 5 has been found to ameliorate renal tubular and cardiac myocyte damage .

Mode of Action

Mitochonic Acid 5 interacts with its targets, the mitochondria, by modulating mitochondrial ATP synthesis . It enhances ATP production without increasing mitochondrial reactive oxygen species (ROS) generation . This compound has been shown to activate the MAPK–ERK–Yap signaling pathways, which leads to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, disrupt mitochondrial apoptosis, neutralize ROS overproduction, and improve cellular energy production .

Biochemical Pathways

Mitochonic Acid 5 affects several biochemical pathways. It activates the MAPK–ERK–Yap signaling pathways, leading to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, thereby disrupting mitochondrial apoptosis and neutralizing ROS overproduction . Furthermore, it enhances the activity of SIRT3 and promotes Parkin-dependent mitophagy .

Pharmacokinetics

It’s known that this compound binds to mitochondria , suggesting that it is well-absorbed and distributed within cells to reach its target.

Result of Action

The action of Mitochonic Acid 5 leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress and accelerates mitochondrial energy metabolism . This compound has been found to ameliorate the pathophysiology of human mitochondrial-disease fibroblasts and Caenorhabditis elegans Duchenne muscular dystrophy and Parkinson’s disease models . It also attenuates the age-related decline in motor performance, loss of muscle mitochondria, and degeneration of dopaminergic neurons associated with mitochondrial Ca2+ overload in C. elegans .

Action Environment

It’s known that this compound is effective in various cellular environments, including those of renal tubular cells, cardiac myocytes, fibroblasts, and neurons .

安全和危害

未来方向

MA-5 has shown potential in ameliorating mitochondrial dysfunction in Duchenne Muscular Dystrophy and Parkinson’s Disease models . It has broad mitochondrial homing and MINOS stabilizing activity in metazoans . Further research is needed to fully understand its potential therapeutic applications.

属性

IUPAC Name |

4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKQALWNGNLTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。